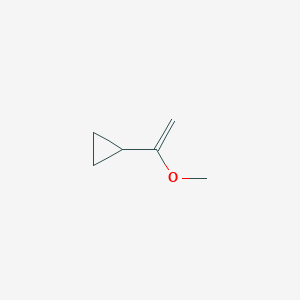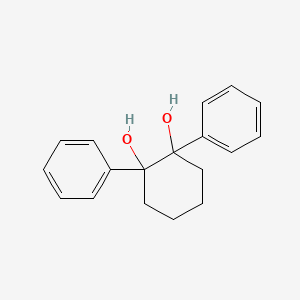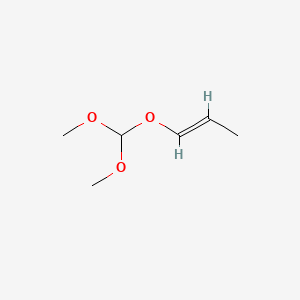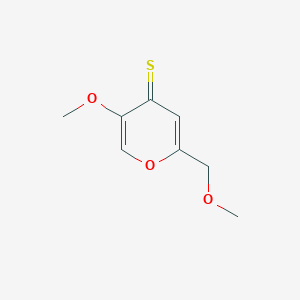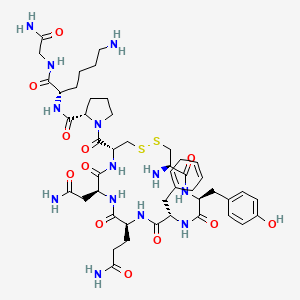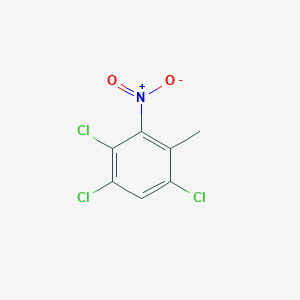
1,2,5-Trichloro-4-methyl-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Trichloro-4-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H4Cl3NO2 It is a derivative of benzene, characterized by the presence of three chlorine atoms, one methyl group, and one nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Trichloro-4-methyl-3-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 1,2,5-trichloro-4-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Trichloro-4-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding hydroxyl derivatives.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, ethanol as a solvent.
Oxidation: Potassium permanganate, acidic medium.
Major Products Formed:
Reduction: 1,2,5-Trichloro-4-methyl-3-aminobenzene.
Substitution: 1,2,5-Trichloro-4-hydroxy-3-nitrobenzene.
Oxidation: 1,2,5-Trichloro-4-carboxy-3-nitrobenzene.
Scientific Research Applications
1,2,5-Trichloro-4-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,5-Trichloro-4-methyl-3-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the chlorine atoms and methyl group influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary based on the specific application and the chemical environment.
Comparison with Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: Similar in structure but with an additional chlorine atom.
1,2,3-Trichloro-4-nitrobenzene: Differing in the position of the chlorine atoms and nitro group.
1,2,4-Trichloro-5-nitrobenzene: Another positional isomer with different chemical properties.
Uniqueness: 1,2,5-Trichloro-4-methyl-3-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and potential applications. Its methyl group differentiates it from other trichloronitrobenzene derivatives, influencing its physical and chemical properties.
Properties
CAS No. |
65151-21-5 |
|---|---|
Molecular Formula |
C7H4Cl3NO2 |
Molecular Weight |
240.5 g/mol |
IUPAC Name |
1,2,5-trichloro-4-methyl-3-nitrobenzene |
InChI |
InChI=1S/C7H4Cl3NO2/c1-3-4(8)2-5(9)6(10)7(3)11(12)13/h2H,1H3 |
InChI Key |
MVLXSKXYTRPVGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


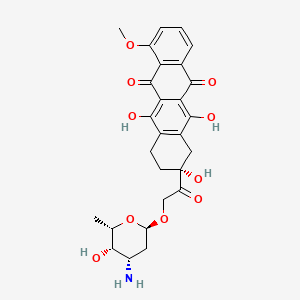
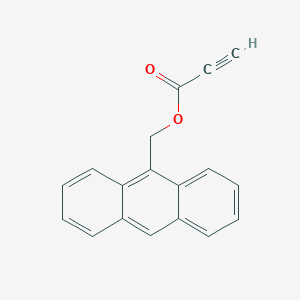
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
